Cas no 2034408-11-0 (N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide)

N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide is a specialized organic compound featuring a thiophene-pyridine hybrid scaffold coupled with a trifluoromethoxy-substituted benzamide moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the thiophene-pyridine core offers versatile binding interactions, potentially useful in medicinal chemistry applications. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's high purity and synthetic reproducibility ensure reliability in experimental settings, supporting its use as a key intermediate or bioactive candidate in drug discovery programs.
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide structure
2034408-11-0 structure
Product name:N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
CAS No:2034408-11-0
MF:C18H13F3N2O2S
MW:378.368233442307
CID:5350390

N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(trifluoromethoxy)benzamide
    • N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
    • N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-3-(trifluoromethoxy)benzamide
    • Inchi: 1S/C18H13F3N2O2S/c19-18(20,21)25-15-5-1-3-12(9-15)17(24)23-10-13-4-2-7-22-16(13)14-6-8-26-11-14/h1-9,11H,10H2,(H,23,24)
    • InChI Key: YRHCJYLJSBVLHJ-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C(=CC=CN=1)CNC(C1C=CC=C(C=1)OC(F)(F)F)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 478
  • XLogP3: 4.1
  • Topological Polar Surface Area: 79.5

N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6515-0293-5μmol
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
2034408-11-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6515-0293-20mg
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
2034408-11-0
20mg
$99.0 2023-09-08
Life Chemicals
F6515-0293-30mg
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
2034408-11-0
30mg
$119.0 2023-09-08
Life Chemicals
F6515-0293-20μmol
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
2034408-11-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6515-0293-40mg
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
2034408-11-0
40mg
$140.0 2023-09-08
Life Chemicals
F6515-0293-15mg
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
2034408-11-0
15mg
$89.0 2023-09-08
Life Chemicals
F6515-0293-2μmol
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
2034408-11-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6515-0293-50mg
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
2034408-11-0
50mg
$160.0 2023-09-08
Life Chemicals
F6515-0293-10mg
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
2034408-11-0
10mg
$79.0 2023-09-08
Life Chemicals
F6515-0293-2mg
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide
2034408-11-0
2mg
$59.0 2023-09-08

Additional information on N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide

N-{[2-(Thiophen-3-yl)Pyridin-3-yl]Methyl}-3-(Trifluoromethoxy)Benzamide: A Comprehensive Overview

The compound N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide, identified by the CAS registry number 2034408-11-0, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structural features, which include a thiophene ring fused with a pyridine moiety and a trifluoromethoxy group attached to a benzamide backbone. The integration of these functional groups imparts distinctive electronic and steric properties, making it a subject of interest in contemporary chemical research.

Recent studies have highlighted the importance of thiophene-containing compounds in drug design due to their ability to modulate biological activities through π-conjugation and electron-withdrawing effects. The presence of the thiophene ring in this compound enhances its stability and bioavailability, making it a promising candidate for therapeutic applications. Additionally, the pyridine ring contributes to hydrogen bonding capabilities, further enhancing its interaction with biological targets.

The trifluoromethoxy group attached to the benzamide backbone is another critical feature of this compound. Trifluoromethoxy groups are known for their strong electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This group not only increases the lipophilicity of the compound but also plays a pivotal role in modulating its pharmacokinetic profile, making it an attractive option for drug delivery systems.

Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of this compound with greater accuracy. Molecular docking studies have revealed that this compound exhibits potential binding affinity towards various enzyme targets, including kinases and proteases. These findings suggest that it could serve as a lead compound in the development of novel therapeutic agents.

In terms of synthesis, this compound can be prepared through a multi-step process involving coupling reactions and functional group transformations. The synthesis typically begins with the preparation of intermediates such as 2-thiophenepyridine derivatives, followed by their coupling with trifluoromethoxybenzoyl chloride under appropriate conditions. The optimization of reaction conditions is crucial to ensure high yields and purity of the final product.

The application of this compound extends beyond pharmaceuticals, as it has shown promise in materials science as well. Its unique electronic properties make it a potential candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent research has demonstrated that incorporating thiophene-pyridine hybrids into polymer frameworks can significantly enhance their electrical conductivity and stability.

In conclusion, N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-3-(trifluoromethoxy)benzamide (CAS No. 2034408-11-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structural features, combined with recent advancements in chemical research, position it as a valuable asset in both academic and industrial settings.

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